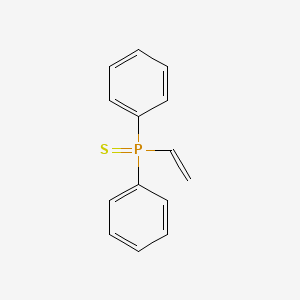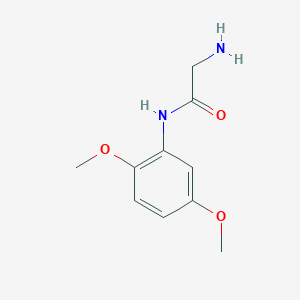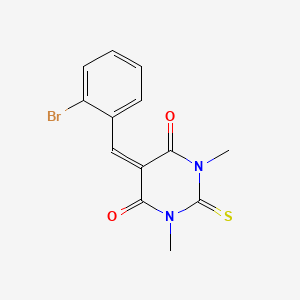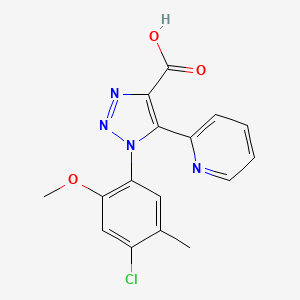
Diphenyl(vinyl)phosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(vinyl)phosphine sulfide is an organophosphorus compound with the molecular formula C14H13PS It is characterized by the presence of a phosphine sulfide group attached to a vinyl group and two phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl(vinyl)phosphine sulfide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with vinyl sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of organometallic reagents to facilitate the formation of the phosphine sulfide bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(vinyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenyl(vinyl)phosphine oxide.
Reduction: Reduction reactions can convert the phosphine sulfide to the corresponding phosphine.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include diphenyl(vinyl)phosphine oxide, diphenyl(vinyl)phosphine, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diphenyl(vinyl)phosphine sulfide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of diphenyl(vinyl)phosphine sulfide involves its interaction with molecular targets through its phosphine sulfide group. This group can form stable complexes with transition metals, facilitating various catalytic processes. The vinyl group also allows for further functionalization, enhancing its versatility in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diphenyl(vinyl)phosphine sulfide include:
- Diphenylphosphine oxide
- Diphenylphosphine
- Vinylphosphine sulfide
Uniqueness
What sets this compound apart is its combination of a phosphine sulfide group with a vinyl group, providing unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
21776-15-8 |
|---|---|
Molekularformel |
C14H13PS |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
ethenyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H13PS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 |
InChI-Schlüssel |
YMLFJHWXBRPAPG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15154777.png)
![ethyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15154784.png)
![2-chloro-5-[(E)-(2-phenylindolizin-3-yl)diazenyl]benzoic acid](/img/structure/B15154789.png)
![1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B15154790.png)

![5-[(Biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154800.png)

![4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid](/img/structure/B15154819.png)
![Propyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154833.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15154843.png)
![Methyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B15154846.png)
![2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15154864.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B15154874.png)

